molecular formula C10H15NOS B590446 4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium CAS No. 129598-82-9

4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium

Cat. No.: B590446
CAS No.: 129598-82-9
M. Wt: 197.296
InChI Key: NTWKDVUSMYCGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is an organic compound with the molecular formula C₁₀H₁₅NOS It is a derivative of pyridine, where the 4-position of the pyridine ring is substituted with a sulfanyl group attached to a 3-methylbutyl chain, and the nitrogen atom in the pyridine ring is oxidized to form an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium typically involves the following steps:

    Formation of the Sulfanyl Group: The initial step involves the reaction of pyridine with a suitable thiol compound, such as 3-methylbutanethiol, under basic conditions to form the sulfanyl-substituted pyridine.

    Oxidation of Pyridine: The sulfanyl-substituted pyridine is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to convert the nitrogen atom in the pyridine ring to an N-oxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be further oxidized to form sulfoxides or sulfones.

    Reduction: The N-oxide group can be reduced back to the parent pyridine using reducing agents like zinc dust and acetic acid.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Zinc dust, acetic acid.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Parent pyridine.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group and the N-oxide moiety can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 4-[(2-methylbutyl)thio]-, 1-oxide
  • Pyridine, 4-[(1-methylbutyl)thio]-, 1-oxide
  • Pyridine, 4-(3-methyloxiranyl)-, 1-oxide

Uniqueness

4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is unique due to the specific substitution pattern on the pyridine ring and the presence of both the sulfanyl group and the N-oxide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

129598-82-9

Molecular Formula

C10H15NOS

Molecular Weight

197.296

IUPAC Name

4-(3-methylbutylsulfanyl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C10H15NOS/c1-9(2)5-8-13-10-3-6-11(12)7-4-10/h3-4,6-7,9H,5,8H2,1-2H3

InChI Key

NTWKDVUSMYCGEV-UHFFFAOYSA-N

SMILES

CC(C)CCSC1=CC=[N+](C=C1)[O-]

Synonyms

Pyridine, 4-[(3-methylbutyl)thio]-, 1-oxide (9CI)

Origin of Product

United States

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